molecular formula C19H14N6O2 B012984 4,6-Dibenzamidopyrazole(3,4-d)pyrimidine CAS No. 108536-61-4

4,6-Dibenzamidopyrazole(3,4-d)pyrimidine

Katalognummer B012984
CAS-Nummer: 108536-61-4
Molekulargewicht: 358.4 g/mol
InChI-Schlüssel: FRNHKUARBXYWKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,6-Dibenzamidopyrazole(3,4-d)pyrimidine is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has shown promising results in scientific research, especially in the fields of medicinal chemistry, biochemistry, and pharmacology.

Wirkmechanismus

The mechanism of action of 4,6-Dibenzamidopyrazole(3,4-d)pyrimidine is not fully understood. However, it has been suggested that this compound acts by inhibiting protein kinase CK2, which is involved in various cellular processes such as cell proliferation and differentiation. By inhibiting CK2, 4,6-Dibenzamidopyrazole(3,4-d)pyrimidine can induce apoptosis and cell cycle arrest in cancer cells, leading to their death.

Biochemische Und Physiologische Effekte

The biochemical and physiological effects of 4,6-Dibenzamidopyrazole(3,4-d)pyrimidine have been studied extensively. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit protein kinase CK2, which is involved in various cellular processes such as cell proliferation and differentiation. In vivo studies have shown that 4,6-Dibenzamidopyrazole(3,4-d)pyrimidine can reduce tumor growth in animal models of cancer.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 4,6-Dibenzamidopyrazole(3,4-d)pyrimidine is its potential use as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. However, there are also some limitations associated with this compound. One of the main limitations is its low solubility in aqueous solutions, which makes it difficult to administer in vivo. Another limitation is its potential toxicity, which needs to be further studied.

Zukünftige Richtungen

There are several future directions for the study of 4,6-Dibenzamidopyrazole(3,4-d)pyrimidine. One of the main directions is the development of more efficient synthesis methods for this compound. Another direction is the study of its potential use as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. Further studies are also needed to understand the mechanism of action of this compound and its potential toxicity in vivo. Finally, the development of more potent and selective inhibitors of protein kinase CK2 is also an important future direction for the study of 4,6-Dibenzamidopyrazole(3,4-d)pyrimidine.
Conclusion:
In conclusion, 4,6-Dibenzamidopyrazole(3,4-d)pyrimidine is a novel compound that has shown promising results in scientific research, especially in the fields of medicinal chemistry, biochemistry, and pharmacology. This compound has the potential to be used as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. However, further studies are needed to fully understand its mechanism of action and potential toxicity in vivo.

Synthesemethoden

The synthesis of 4,6-Dibenzamidopyrazole(3,4-d)pyrimidine is a complex process that involves several steps. The most common method used for the synthesis of this compound is the reaction of 4,6-dichloro-3,5-diaminopyrazine with benzamide in the presence of a catalyst such as triethylamine. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is then purified using column chromatography or recrystallization.

Wissenschaftliche Forschungsanwendungen

4,6-Dibenzamidopyrazole(3,4-d)pyrimidine has shown potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its anticancer properties. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In biochemistry, 4,6-Dibenzamidopyrazole(3,4-d)pyrimidine has been studied for its ability to inhibit protein kinase CK2, which is involved in various cellular processes such as cell proliferation and differentiation. In pharmacology, this compound has been studied for its potential use as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.

Eigenschaften

CAS-Nummer

108536-61-4

Produktname

4,6-Dibenzamidopyrazole(3,4-d)pyrimidine

Molekularformel

C19H14N6O2

Molekulargewicht

358.4 g/mol

IUPAC-Name

N-(6-benzamido-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzamide

InChI

InChI=1S/C19H14N6O2/c26-17(12-7-3-1-4-8-12)21-15-14-11-20-25-16(14)23-19(22-15)24-18(27)13-9-5-2-6-10-13/h1-11H,(H3,20,21,22,23,24,25,26,27)

InChI-Schlüssel

FRNHKUARBXYWKW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=NC3=C2C=NN3)NC(=O)C4=CC=CC=C4

Kanonische SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=NC3=C2C=NN3)NC(=O)C4=CC=CC=C4

Andere CAS-Nummern

108536-61-4

Synonyme

4,6-DBAPP
4,6-dibenzamidopyrazole(3,4-d)pyrimidine

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.